molecular formula C11H22N2O4 B13487143 Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate

Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate

Cat. No.: B13487143
M. Wt: 246.30 g/mol
InChI Key: HCMFAYWIEPRVJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a methyl ester group, an amino group, and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate typically involves the protection of the amino group of an amino acid with a Boc group, followed by esterification. One common method is as follows:

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and monitoring of reaction progress is also common.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoic acid.

    Deprotection: 2-amino-5-aminopentanoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate involves its reactivity as an amino acid derivative. The Boc protecting group stabilizes the amino group, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in various biochemical reactions, such as peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate is unique due to its specific structure, which includes a pentanoate backbone and a Boc-protected amino group. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .

Properties

Molecular Formula

C11H22N2O4

Molecular Weight

246.30 g/mol

IUPAC Name

methyl 2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

InChI

InChI=1S/C11H22N2O4/c1-11(2,3)17-10(15)13-7-5-6-8(12)9(14)16-4/h8H,5-7,12H2,1-4H3,(H,13,15)

InChI Key

HCMFAYWIEPRVJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)OC)N

Origin of Product

United States

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